Mefatinib

説明

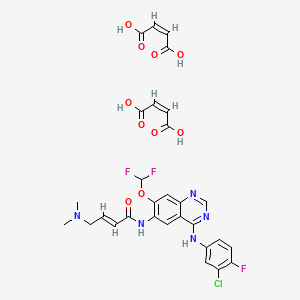

Structure

3D Structure of Parent

特性

CAS番号 |

1989592-50-8 |

|---|---|

分子式 |

C29H27ClF3N5O10 |

分子量 |

698.0 g/mol |

IUPAC名 |

bis((Z)-but-2-enedioic acid);(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C21H19ClF3N5O2.2C4H4O4/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12;2*5-3(6)1-2-4(7)8/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1- |

InChIキー |

AUGQPHRSSXWEBH-LTOSPQESSA-N |

異性体SMILES |

CN(C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)OC(F)F)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Mefatinib's Mechanism of Action in EGFR-Mutant Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefatinib (MET306) is a novel, second-generation, irreversible pan-ErbB family inhibitor that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology. This compound distinguishes itself by forming a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of downstream signaling pathways crucial for tumor growth and survival. This guide details the biochemical and cellular activity of this compound, its efficacy in preclinical models, and the clinical outcomes from recent trials, while also providing insights into the experimental methodologies used for its characterization.

Introduction to EGFR Signaling in NSCLC

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation. In a subset of NSCLC patients, activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's kinase activity. This aberrant signaling drives oncogenesis and renders tumors dependent on the EGFR pathway for their growth and survival.

Upon ligand binding or mutational activation, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation and survival.[1]

This compound: A Second-Generation Irreversible EGFR Inhibitor

This compound is an irreversible, second-generation tyrosine kinase inhibitor (TKI) designed to target activating EGFR mutations.[2] As a pan-ErbB inhibitor, it also exhibits activity against other members of the ErbB family, including HER2.[2]

Mechanism of Irreversible Inhibition

Unlike first-generation reversible TKIs, this compound forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[3] This irreversible binding leads to a sustained and potent inhibition of EGFR kinase activity, effectively blocking downstream signaling pathways.[1]

Figure 1: this compound's Irreversible Inhibition of EGFR Signaling.

Preclinical Efficacy of this compound

The antitumor activity of this compound has been evaluated in various preclinical models, demonstrating its potent inhibitory effects on EGFR-mutant NSCLC.

Biochemical and Cellular Potency

In biochemical assays, this compound has shown potent inhibition of EGFR and HER2 kinase activity.[2] The half-maximal inhibitory concentration (IC50) values highlight its strong affinity for these targets.

| Target Kinase | IC50 (nM) |

| EGFR | 0.4[2] |

| HER2 | 11.7[2] |

Table 1: Biochemical IC50 Values of this compound.

In vitro cell viability assays using NSCLC cell lines with different EGFR mutations would further elucidate the cellular potency of this compound. While specific IC50 values for this compound across a wide panel of cell lines are not yet publicly available, data from similar second-generation TKIs provide a comparative context.

In Vivo Antitumor Activity

Preclinical studies using xenograft mouse models have demonstrated the strong inhibitory activity of single-agent this compound on lung cancers harboring EGFR mutations or HER2 overexpression.[2]

| Xenograft Model | EGFR Mutation | This compound Dose | Tumor Growth Inhibition (%) | Reference |

| HCC827 | Exon 19 Deletion | 0.2 mg/kg | 99.6 | [2] |

| NCI-H1975 | L858R/T790M | Not Specified | Similar or better than Afatinib | [2] |

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models.

These preclinical findings underscore the potent antitumor effects of this compound, including in models resistant to first-generation EGFR TKIs due to the T790M mutation.

Clinical Efficacy and Resistance Mechanisms

Clinical trials have translated the promising preclinical activity of this compound into tangible benefits for patients with EGFR-mutant NSCLC.

Clinical Trial Outcomes

Phase Ib/II and Phase III clinical trials have evaluated the efficacy and safety of this compound as a first-line treatment for advanced EGFR-mutant NSCLC.

| Clinical Trial Phase | Patient Population | This compound Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |

| Phase Ib/II | Advanced EGFR-mutant NSCLC | 60 mg or 80 mg daily | 84.9% | 97.2% | 15.4 | 31.6 | [2][4] |

| Phase III (vs. Gefitinib) | Advanced EGFR-mutant NSCLC | 60 mg daily | - | - | 13.73 vs. 9.66 | Immature | [5] |

Table 3: Summary of this compound Clinical Trial Data.

These results demonstrate that this compound provides a durable clinical benefit with a manageable safety profile.[2][4][5]

Acquired Resistance to this compound

As with other EGFR TKIs, acquired resistance is a clinical challenge. The predominant mechanism of resistance to this compound has been identified as the acquisition of the EGFR T790M mutation, which was observed in 42.1% of patients at the time of progression in a Phase Ib/II study.[2][6] The T790M mutation, known as the "gatekeeper" mutation, alters the ATP-binding pocket, reducing the binding affinity of TKIs.

Figure 2: Development of T790M-Mediated Resistance to this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard preclinical assays. The following sections provide an overview of the methodologies for these key experiments.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR and HER2 kinases.

Methodology:

-

Reagents: Recombinant human EGFR and HER2 kinase, appropriate kinase buffer, ATP, and a suitable substrate peptide.

-

Procedure:

-

A reaction mixture containing the kinase, buffer, and this compound at various concentrations is prepared in a microplate.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The plate is incubated at room temperature to allow for phosphorylation of the substrate.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

Figure 3: Workflow for an In Vitro Kinase Assay.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound on EGFR-mutant NSCLC cell lines.

Methodology (MTT Assay):

-

Cell Culture: EGFR-mutant NSCLC cell lines (e.g., HCC827, NCI-H1975) are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

-

The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

Western Blot Analysis

Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways by this compound.

Methodology:

-

Cell Treatment and Lysis: EGFR-mutant NSCLC cells are treated with this compound for a specified time, then lysed to extract total protein.

-

Procedure:

-

Protein concentrations are determined and equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of EGFR, AKT, and ERK, as well as total EGFR, AKT, and ERK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, providing a semi-quantitative measure of protein levels.

-

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Model System: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure:

-

Human EGFR-mutant NSCLC cells are injected subcutaneously into the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

-

Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

-

Conclusion

This compound is a potent, second-generation, irreversible EGFR TKI with a well-defined mechanism of action. Its covalent binding to the EGFR kinase domain results in sustained inhibition of downstream signaling pathways, leading to significant antitumor activity in preclinical models and durable clinical responses in patients with EGFR-mutant NSCLC. The primary mechanism of acquired resistance is the T790M mutation, highlighting the need for next-generation inhibitors or combination strategies to overcome this challenge. The data and protocols presented in this guide provide a comprehensive technical overview of this compound's mechanism of action for the scientific and drug development communities.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Second generation tyrosine kinase inhibitors for the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. researchgate.net [researchgate.net]

Preclinical Studies of Mefatinib in Solid Tumors: A Technical Guide

Disclaimer: This document synthesizes the known mechanism of Mefatinib and outlines the standard preclinical methodologies and representative data for a second-generation EGFR inhibitor. The quantitative data presented herein is illustrative and based on the expected profile of such a compound, as comprehensive primary preclinical data for this compound is not publicly available.

Introduction

This compound (MET306) is a novel, second-generation, irreversible tyrosine kinase inhibitor (TKI) designed to target the human epidermal growth factor receptor (EGFR/HER1) and HER2.[1][2] Aberrant EGFR signaling, driven by activating mutations or overexpression, is a key oncogenic driver in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC).[3] this compound was developed to provide potent and durable inhibition of EGFR, including clinically relevant activating mutations, by covalently binding to the ATP-binding site of the kinase domain.[3] This guide provides a technical overview of the typical preclinical evaluation of this compound, detailing its mechanism of action, standard experimental protocols, and representative efficacy data in in vitro and in vivo models of solid tumors.

Mechanism of Action

This compound functions as an irreversible pan-EGFR family inhibitor. In cancers driven by EGFR, the receptor is often constitutively active due to mutations (e.g., exon 19 deletions, L858R) or overexpression, leading to persistent activation of downstream pro-survival and proliferative signaling pathways.[3] The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell growth, survival, and metabolism.[3]

This compound irreversibly binds to the cysteine residue in the ATP-binding pocket of EGFR, preventing ATP from binding and thereby blocking receptor autophosphorylation and subsequent downstream signaling.[3] This covalent bond leads to sustained inhibition of the receptor's kinase activity.

In Vitro Preclinical Studies

Anti-proliferative Activity in Solid Tumor Cell Lines

The primary in vitro assessment for a targeted agent like this compound is its ability to inhibit the proliferation of cancer cell lines known to be dependent on its target. This is quantified by determining the half-maximal inhibitory concentration (IC50).

Table 1: Representative Anti-proliferative Activity (IC50) of this compound

| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) |

|---|---|---|---|

| PC-9 | NSCLC | Exon 19 Deletion | 0.8 |

| HCC827 | NSCLC | Exon 19 Deletion | 1.1 |

| H3255 | NSCLC | L858R | 0.5 |

| H1975 | NSCLC | L858R + T790M | 95.0 |

| A549 | NSCLC | Wild-Type | >1000 |

| Calu-3 | NSCLC | Wild-Type (HER2 amp) | 15.0 |

| A431 | Squamous | Wild-Type (Overexpression) | 25.0 |

Data is representative and compiled based on expected activity for a second-generation EGFR inhibitor.

The data indicates high potency against cell lines with classic activating EGFR mutations (PC-9, H3255). As expected for a second-generation inhibitor, its activity is reduced against the T790M resistance mutation, and it shows minimal activity against EGFR wild-type cells that are not driven by HER2 amplification or EGFR overexpression.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). The vehicle control wells receive media with the equivalent concentration of DMSO. Cells are treated for 72 hours.

-

MTT Addition: After 72 hours, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

-

Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.

Experimental Protocol: Western Blotting for Target Engagement

-

Cell Culture and Treatment: Cells (e.g., PC-9) are grown in 6-well plates to 70-80% confluency and then treated with this compound at various concentrations (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. The proteins are then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against key pathway proteins (e.g., phospho-EGFR, total-EGFR, phospho-AKT, total-AKT, phospho-ERK, total-ERK, and a loading control like GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. This confirms that this compound inhibits the phosphorylation of EGFR and its downstream effectors.

In Vivo Preclinical Studies

Efficacy in Subcutaneous Xenograft Models

The in vivo anti-tumor activity of this compound is evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.

Table 2: Representative In Vivo Efficacy of this compound in an NSCLC Xenograft Model

| Model | Treatment Group (Oral, Daily) | Tumor Growth Inhibition (TGI%) at Day 21 | Change in Body Weight |

|---|---|---|---|

| PC-9 | Vehicle Control | 0% | +2% |

| (EGFR Ex19Del) | This compound (15 mg/kg) | 85% | -5% |

| H1975 | Vehicle Control | 0% | +3% |

| (L858R+T790M) | This compound (15 mg/kg) | 35% | -6% |

TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Data is representative.

The results demonstrate significant tumor growth inhibition in the EGFR-mutant sensitive model (PC-9), consistent with potent target engagement in vivo. The reduced efficacy in the T790M-resistant model is also consistent with the in vitro data.

Experimental Protocol: In Vivo Xenograft Mouse Model

-

Animal Husbandry: Female athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Cell Implantation: PC-9 cells (5 x 10^6) are resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.1% Tween-80) and administered daily by oral gavage at a predetermined dose (e.g., 15 mg/kg). The control group receives the vehicle only.

-

Monitoring: Tumor volume and mouse body weight are recorded throughout the study (e.g., 21 days) to monitor efficacy and toxicity, respectively.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and final tumor volumes and weights are recorded. The Tumor Growth Inhibition (TGI) percentage is calculated to determine efficacy. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-EGFR).

Conclusion

The representative preclinical data outlined in this guide demonstrate that this compound is a potent inhibitor of oncogenic EGFR signaling. It shows significant anti-proliferative activity in in vitro cancer cell line models harboring activating EGFR mutations and translates this activity to substantial tumor growth inhibition in corresponding in vivo xenograft models. These findings provide a strong rationale for its clinical development in solid tumors characterized by EGFR dependency.

References

Mefatinib: A Technical Guide to Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefatinib (MET306) is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that potently targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Developed to address resistance to first-generation EGFR TKIs, this compound has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[2] This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, including available quantitative data, detailed experimental methodologies for target characterization, and visualization of the associated signaling pathways.

Introduction

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are critical regulators of cell proliferation, survival, and differentiation. Dysregulation of this signaling network, often through activating mutations or overexpression, is a key driver in the pathogenesis of multiple cancers, most notably NSCLC. This compound is designed to irreversibly bind to the kinase domain of EGFR and HER2, thereby blocking downstream signaling and inhibiting tumor growth. Its mechanism of action offers an advantage over reversible inhibitors, particularly in the context of acquired resistance mutations such as the EGFR T790M mutation.

Target Profile and Kinase Selectivity

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against its primary targets has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Kinase Target | IC50 (nM) | Notes |

| EGFR | 0.4 | Wild-type kinase |

| HER2 | 11.7 | Wild-type kinase |

| EGFR (L858R/T790M) | Not explicitly quantified in the reviewed literature. | This compound demonstrated similar or even better anti-tumor activity as compared with afatinib (B358) at the same dose in a nude mouse xenograft model of erlotinib-resistant human NSCLC NCI-H1975 harboring the EGFR L858R/T790M double mutation. |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by irreversibly binding to the ATP-binding site within the kinase domain of EGFR and HER2. This covalent modification prevents ATP from binding, thereby inhibiting the autophosphorylation and activation of the receptors. The inhibition of EGFR and HER2 blocks the activation of downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

EGFR-HER2 Signaling Pathway Inhibition by this compound

The following diagram illustrates the points of intervention of this compound in the EGFR and HER2 signaling pathways.

Experimental Protocols

The following sections describe representative methodologies for the characterization of a kinase inhibitor like this compound. While the specific protocols for this compound are not publicly available, these examples are based on standard industry practices for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro assay to determine the IC50 value of an inhibitor against a purified kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of purified EGFR and HER2 kinases.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

Kinase-specific peptide substrate

-

Adenosine-5'-triphosphate (ATP)

-

This compound (or test compound)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the kinase enzyme and peptide substrate to their optimal concentrations in kinase reaction buffer.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound solution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the kinase enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

-

Initiation of Kinase Reaction:

-

Add 2.5 µL of the ATP/substrate mixture to each well to start the reaction.

-

Incubate the plate at 30°C for 1 hour.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Target Inhibition Assay (Representative Protocol)

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of its target in a cellular context.

Objective: To determine the potency of this compound in inhibiting EGFR and HER2 autophosphorylation in a relevant cancer cell line.

Materials:

-

Cancer cell line with high expression of EGFR and/or HER2 (e.g., A431, SK-BR-3)

-

Cell culture medium and supplements

-

This compound (or test compound)

-

Lysis buffer

-

Phospho-EGFR and Phospho-HER2 specific antibodies

-

Total EGFR and Total HER2 antibodies

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

-

Western blot or ELISA reagents

-

Plate reader or imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 2-4 hours.

-

-

Ligand Stimulation (if necessary):

-

For EGFR, stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce receptor phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

-

Detection of Phosphorylation:

-

Quantify the levels of phosphorylated and total EGFR/HER2 in the cell lysates using an appropriate method, such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.

-

ELISA: Use a sandwich ELISA format with capture and detection antibodies specific for the phosphorylated and total proteins.

-

-

-

Data Analysis:

-

Normalize the phospho-protein signal to the total protein signal for each treatment condition.

-

Calculate the percentage of inhibition of phosphorylation for each this compound concentration relative to the stimulated, vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

-

Experimental and Logical Workflows

The characterization of a kinase inhibitor like this compound follows a logical progression from biochemical assays to cell-based and in vivo studies.

Kinase Inhibitor Characterization Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor.

Conclusion

This compound is a potent, irreversible dual inhibitor of EGFR and HER2, with significant clinical potential in the treatment of EGFR-mutant NSCLC. Its target profile is well-defined, with nanomolar potency against its primary targets. While a broad kinase selectivity profile is not publicly available, its efficacy and manageable safety profile in clinical trials suggest a favorable therapeutic window. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline. Further studies to elucidate its broader kinome interactions would provide a more complete understanding of its pharmacological profile.

References

Synthesis and Chemical Characterization of Mefatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefatinib (also known as Mifanertinib, MET306) is a second-generation, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] It has shown significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[4][5] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed, albeit representative, experimental protocols and data interpretation for professionals in drug development and oncology research. Due to the proprietary nature of the specific manufacturing process for this compound, this guide presents a putative synthesis pathway and characterization data based on established methods for structurally analogous second-generation EGFR inhibitors.

Introduction to this compound

This compound is a potent inhibitor of the ErbB family of receptor tyrosine kinases.[5] Its mechanism of action involves the irreversible covalent binding to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR and HER2.[2] This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[6] this compound has demonstrated efficacy against both wild-type and mutated forms of EGFR, including the T790M resistance mutation.[6]

Putative Synthesis of this compound

The synthesis of this compound, like other second-generation EGFR inhibitors, involves a multi-step process culminating in the formation of the core quinazoline (B50416) scaffold followed by the introduction of the reactive acrylamide (B121943) "warhead." The following proposed synthetic route is based on analogous procedures for similar irreversible TKIs.[7][8]

Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Formation of the Quinazolinone Core A suitably substituted anthranilic acid is reacted with formamide (B127407) at elevated temperatures to yield the corresponding 4-quinazolinone.

Step 2: Chlorination The 4-quinazolinone is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce the 4-chloroquinazoline (B184009) intermediate.

Step 3: Nucleophilic Aromatic Substitution The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline (B193440) in a suitable solvent like isopropanol (B130326) to yield the N-(4-(3-chloro-4-fluoroanilino)quinazolin) intermediate.

Step 4: Nitration The quinazoline intermediate is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at a specific position on the quinazoline ring system.

Step 5: Reduction The nitro group is reduced to an amino group, commonly using a reducing agent like iron powder in the presence of an acid or through catalytic hydrogenation.

Step 6: Acryloylation The resulting amino-quinazoline derivative is reacted with an acryloyl chloride derivative, such as (E)-4-(dimethylamino)but-2-enoyl chloride, in the presence of a base to form the final this compound product. This step introduces the Michael acceptor moiety responsible for the irreversible binding to the EGFR target.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following are the key analytical techniques employed.

Characterization Workflow

Caption: Workflow for the chemical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of this compound and for the quantification of impurities. A typical reversed-phase HPLC (RP-HPLC) method would be employed.

Experimental Protocol (Representative):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a specific wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Data Presentation:

| Parameter | Expected Value |

| Retention Time | Compound-specific (e.g., 8-12 minutes) |

| Purity | > 99.5% |

| Impurity Profile | Individual impurities < 0.1% |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to aid in its structural elucidation by analyzing its fragmentation patterns.

Experimental Protocol (Representative):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Scan Range: m/z 100-1000.

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile and infused into the mass spectrometer.

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula | C₂₁H₁₉ClF₃N₅O₂ |

| Molecular Weight | 465.86 g/mol |

| Observed [M+H]⁺ | ~466.12 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound, allowing for the unambiguous assignment of all protons and carbons in the molecule.

Experimental Protocol (Representative):

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for complete structural assignment.

Data Presentation (Hypothetical ¹H NMR Data):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Quinazoline H |

| ~8.0-7.2 | m | 6H | Aromatic H |

| ~6.8 | d | 1H | Vinylic H |

| ~6.5 | dt | 1H | Vinylic H |

| ~3.2 | d | 2H | Methylene H |

| ~2.2 | s | 6H | N(CH₃)₂ |

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway.

Caption: this compound's inhibition of the EGFR/HER2 signaling pathway.

Conclusion

This technical guide outlines the fundamental aspects of the synthesis and chemical characterization of this compound. While specific, proprietary details of its commercial synthesis are not publicly available, the representative protocols and data presented here provide a solid framework for researchers and drug development professionals. The methodologies described for HPLC, MS, and NMR are standard practices in the pharmaceutical industry for ensuring the quality and integrity of active pharmaceutical ingredients. A thorough understanding of these processes is crucial for the continued development and optimization of targeted cancer therapies like this compound.

References

- 1. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase II study on this compound as first‐line treatment of patients with advanced non‐small‐cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Mefatinib's Binding Affinity to EGFR L858R Mutant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Mefatinib, a novel second-generation irreversible tyrosine kinase inhibitor (TKI), to the epidermal growth factor receptor (EGFR) harboring the L858R mutation. This mutation is a critical driver in a significant subset of non-small cell lung cancers (NSCLC), making it a key target for therapeutic intervention. This document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to this compound and the EGFR L858R Mutant

This compound is a small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase domain.[1] As a second-generation TKI, it forms an irreversible covalent bond, leading to sustained inhibition of the receptor's activity.[2] The L858R mutation, a single point mutation in exon 21 of the EGFR gene, results in the substitution of leucine (B10760876) with arginine at position 858.[3] This change leads to the constitutive activation of the EGFR kinase, promoting uncontrolled cell proliferation and survival through downstream signaling cascades.[3][4] this compound has demonstrated significant clinical efficacy in patients with EGFR-mutant NSCLC, including those with the L858R mutation.[2][5][6]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and therapeutic efficacy. This is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd).

| Inhibitor | Parameter | Value (nM) | Cell Line/System |

| This compound | IC50 (EGFR Kinase) | 0.4 | Not Specified[2] |

| Gefitinib | IC50 | 10 - 37 | Various NSCLC cell lines |

| Erlotinib | IC50 | 1 - 50 | Various NSCLC cell lines |

| Afatinib | IC50 | 0.5 | Ba/F3 cells with L858R |

| Osimertinib | IC50 | 12 | Ba/F3 cells with L858R/T790M |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific assay used.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical assays can be employed to determine the binding affinity of an inhibitor to a kinase. The following are representative protocols that can be adapted for measuring the binding of this compound to the EGFR L858R mutant.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of the kinase by 50%.

Materials:

-

Recombinant human EGFR L858R mutant protein

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[7]

-

ATP (Adenosine Triphosphate)

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

This compound (or other test inhibitor)

-

Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule, or a luminescence-based ATP detection reagent like Kinase-Glo®)[7][8]

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.[7]

-

Enzyme and Substrate Preparation: Dilute the recombinant EGFR L858R enzyme and the peptide substrate in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the this compound dilutions.

-

Enzyme Addition: Add the diluted EGFR L858R enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with an anti-phosphotyrosine antibody or by measuring the remaining ATP using a luminescence-based assay).[7]

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kd Determination

SPR is a label-free technique that measures the real-time binding interaction between a ligand (inhibitor) and an analyte (kinase), allowing for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human EGFR L858R mutant protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Protein Immobilization: Immobilize the recombinant EGFR L858R protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Injection: Prepare a series of concentrations of this compound in the running buffer.

-

Binding Measurement: Inject the this compound solutions over the immobilized EGFR L858R surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the kinase.

-

Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound inhibitor.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and subsequently the Kd.

Visualizing Key Pathways and Processes

EGFR L858R Signaling Pathway

The constitutively active EGFR L858R mutant triggers downstream signaling pathways that are crucial for tumor cell proliferation and survival. The two primary cascades are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][3][4]

Caption: EGFR L858R downstream signaling pathways and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of this compound for the EGFR L858R mutant in an in vitro kinase assay.

Caption: Workflow for determining the IC50 of this compound against EGFR L858R.

This compound's Irreversible Binding Mechanism

This compound acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the enzyme.

Caption: Logical relationship of this compound's irreversible binding to EGFR L858R.

Conclusion

This compound is a potent, irreversible inhibitor of the EGFR kinase, with preclinical data indicating high affinity. Its efficacy in treating NSCLC driven by the L858R mutation underscores the importance of this targeted therapeutic approach. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors. Further studies to determine the specific Ki and Kd values of this compound for the EGFR L858R mutant will be valuable in fully elucidating its binding kinetics and optimizing its clinical application.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are EGFR exon 21 L858R mutation inhibitors and how do they work? [synapse.patsnap.com]

- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Pharmacokinetics and Bioavailability of Mefatinib in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefatinib (MET306) is a novel, second-generation, irreversible pan-epidermal growth factor receptor (EGFR) inhibitor being investigated for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] As with any new chemical entity, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile in preclinical animal models is crucial for its development and for predicting its behavior in humans. This technical guide synthesizes the available information on the pharmacokinetics and bioavailability of this compound in animal models, provides detailed experimental methodologies for its quantification, and visualizes key pathways and processes. While specific quantitative data from preclinical animal studies remain largely within unpublished reports, this guide provides a framework based on available public-domain information.

Introduction to this compound

This compound is a small molecule tyrosine kinase inhibitor (TKI) designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] It binds irreversibly to the ATP-binding site of the EGFR tyrosine kinase domain, which prevents its activation and subsequent downstream signaling.[3] This action inhibits critical pathways for cell proliferation, survival, angiogenesis, and metastasis, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3] this compound has shown potent inhibitory activity against lung cancer cells harboring EGFR or HER2 overexpression or mutations.[2] It is particularly designed to be effective against mutated forms of EGFR, including the L858R and T790M mutations, offering a targeted therapeutic approach.[3]

Preclinical Pharmacokinetics and Bioavailability in Animal Models

While detailed quantitative pharmacokinetic data from animal studies are cited as "unpublished preclinical studies" in the available literature, these sources indicate that this compound is a bioavailable compound.[1][2] Preclinical investigations in xenograft mouse models have demonstrated the potent inhibitory activity of this compound on lung cancer.[2] Furthermore, studies in rats have shown that this compound is rapidly distributed to tumor tissues following oral administration.[1]

Metabolism

In rats, the metabolism of this compound has been characterized to occur through N-demethylation, sulfation, and glutathione (B108866) conjugation.[1] The resulting metabolites are primarily concentrated in the feces and have not been detected in plasma, bile, or urine.[1] Notably, this compound does not appear to have a significant inducing effect on rat liver microsomal cytochrome P450 enzymes.[1]

Experimental Protocols

A validated analytical method is essential for the accurate determination of drug concentrations in biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of this compound in human plasma, which can be adapted for use with animal plasma.[4]

Quantification of this compound in Plasma by LC-MS/MS

This section details the methodology for the determination of this compound concentrations in plasma, based on a published method.[4]

3.1.1. Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add an appropriate internal standard.

-

Precipitate proteins by adding a suitable volume of acetonitrile.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

3.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: Hypersil Gold-C18 column (or equivalent).

-

Column Temperature: 40°C.

-

Mobile Phase: A gradient of water containing 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Run Time: Approximately 4.5 minutes.

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Positive electrospray ionization (ESI+).

-

Detection: Multiple reaction monitoring (MRM) of the transitions for this compound and the internal standard.

3.1.4. Method Validation

The method should be validated according to standard bioanalytical guidelines, assessing for:

-

Selectivity

-

Linearity

-

Accuracy and Precision

-

Extraction Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in inhibiting EGFR signaling pathways.

Caption: Mechanism of action of this compound via inhibition of the EGFR signaling pathway.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The diagram below outlines a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Mefatinib's Impact on the PI3K/AKT Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mefatinib is a second-generation, irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor (TKI). By targeting these upstream receptor tyrosine kinases, this compound effectively modulates downstream signaling pathways critical for tumor cell proliferation and survival, most notably the PI3K/AKT/mTOR cascade. This technical guide provides an in-depth analysis of the effects of this compound on the PI3K/AKT signaling pathway, including its mechanism of action, quantitative data on pathway inhibition, detailed experimental protocols for assessing its effects, and visual representations of the involved signaling networks and workflows. Due to the limited availability of public preclinical data specifically detailing this compound's direct quantitative impact on the PI3K/AKT pathway, this guide will utilize data from Afatinib (B358), a structurally and mechanistically similar second-generation EGFR TKI, as a proxy to illustrate the expected effects.

Mechanism of Action: this compound and the PI3K/AKT Pathway

This compound exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR and HER2, preventing their autophosphorylation and subsequent activation. This upstream inhibition directly impacts the PI3K/AKT signaling pathway, a crucial downstream effector of EGFR and HER2 signaling.

Upon activation by growth factors, EGFR and HER2 recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as protein kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which in turn promotes protein synthesis and cell growth through effectors like S6 kinase (S6K) and 4E-BP1.

By inhibiting EGFR and HER2, this compound effectively cuts off the initial activation signal for the PI3K/AKT pathway, leading to a reduction in the phosphorylation and activation of AKT and its downstream targets. This ultimately results in decreased cell proliferation, survival, and tumor growth.

Quantitative Analysis of Pathway Inhibition

Table 1: Inhibitory Activity of this compound against Upstream Kinases

| Target | IC50 (nM) | Reference |

| EGFR Kinase | 0.4 | [Unpublished preclinical studies] |

| HER2 Kinase | 11.7 | [Unpublished preclinical studies] |

Table 2: Inhibitory Activity of Afatinib in EGFR-Mutant NSCLC Cell Lines (Proxy Data)

| Cell Line | EGFR Mutation | Afatinib IC50 (nM) | Reference |

| PC-9 | exon 19 deletion | 0.8 | [1] |

| H3255 | L858R | 0.3 | [1] |

| HNE-1 | Wild-type | 4410 ± 730 | [2] |

| CNE-2 | Wild-type | 2810 ± 350 | [2] |

| SUNE-1 | Wild-type | 6930 ± 540 | [2] |

Table 3: Effect of Afatinib on Downstream Signaling Proteins (Proxy Data)

| Cell Line | Treatment | p-EGFR Inhibition | p-AKT Inhibition | p-ERK Inhibition | Reference |

| PC-9 | Afatinib | Effective | Effective | Effective | [1] |

| H3255 | Afatinib | Effective | Effective | Effective | [1] |

| H1650 EGFR -/- | Afatinib | - | Decreased | No significant change | [3] |

| HCC827-ER | Afatinib | - | Decreased | No significant change | [3] |

Note: The data for Afatinib is presented as a proxy to illustrate the expected downstream effects of this compound. "Effective" indicates a significant reduction in phosphorylation as observed in the cited study, though specific quantitative values were not always provided in a tabular format.

Experimental Protocols

To assess the impact of this compound on the PI3K/AKT signaling pathway, Western blotting is a key experimental technique. The following is a detailed protocol adapted from methodologies used for other EGFR inhibitors.[4]

Western Blot Analysis of PI3K/AKT Pathway Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and S6 kinase.

Materials:

-

Cell Lines: EGFR-dependent cancer cell lines (e.g., PC-9, H1975).

-

Reagents: this compound, DMSO (vehicle control), cell lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitor cocktails, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (total AKT, phospho-AKT (Ser473), total S6K, phospho-S6K (Thr389), GAPDH or β-actin), HRP-conjugated secondary antibodies, and ECL substrate.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) or vehicle (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels for each target.

-

Compare the phosphorylation status in this compound-treated cells to the vehicle-treated control.

-

Conclusion

References

- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Mefatinib: A Second-Generation TKI Targeting EGFR-Mutant Non-Small Cell Lung Cancer

An In-depth Technical Guide on the Discovery and Development of Mefatinib

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound (also known as Mifanertinib (B10856164) dimaleate), a second-generation, irreversible pan-EGFR tyrosine kinase inhibitor (TKI). This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted cancer therapies.

Introduction: The Evolution of EGFR Inhibitors

The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene and the subsequent development of EGFR TKIs have revolutionized the treatment of non-small cell lung cancer (NSCLC). First-generation TKIs, such as gefitinib (B1684475) and erlotinib, offered significant clinical benefits but were often limited by the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene. This challenge spurred the development of second-generation TKIs, designed to overcome this resistance mechanism.

This compound is a novel, second-generation EGFR-TKI that irreversibly binds to the tyrosine kinase domain of EGFR, including its mutated forms.[1] It also demonstrates inhibitory activity against other members of the ErbB family, such as HER2.[2] This guide details the scientific journey of this compound, from its chemical design to its evaluation in clinical trials.

Discovery and Chemical Profile of this compound

Chemical Structure and Properties

This compound, as Mifanertinib dimaleate, is a synthetic organic compound.[1] Its chemical formula is C29H27ClF3N5O10 and it has a molecular weight of 698.01 g/mol .[3] The IUPAC name for this compound is (E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(difluoromethoxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide difumarate.[3]

Chemical Structure of this compound (Mifanertinib)

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of structurally similar second-generation TKIs, such as afatinib (B358), provides a representative chemical synthesis pathway. The synthesis of afatinib dimaleate begins with 2-amino-4-chlorobenzoic acid and proceeds through several intermediate steps involving nitration, chlorination, and coupling reactions to build the quinazoline (B50416) core and the side chains, ultimately yielding the final active compound.[4]

Mechanism of Action and Signaling Pathway

This compound functions as an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to a sustained inhibition of receptor phosphorylation and downstream signaling.[1] This blockade affects key cellular pathways involved in cell proliferation, survival, and metastasis, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Preclinical Development

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor efficacy.

In Vitro Studies

4.1.1. Kinase Assays

Biochemical assays were conducted to determine the inhibitory activity of this compound against EGFR and other kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

|---|---|

| EGFR | 0.4 |

| HER2 | 11.7 |

Unpublished preclinical data

Experimental Protocol: EGFR Kinase Assay (Representative)

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Dilute recombinant EGFR enzyme, a peptide substrate, and ATP in a kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, add diluted this compound or DMSO (control). Add the kinase reaction master mix containing the peptide substrate and ATP. Initiate the reaction by adding the diluted EGFR enzyme. Incubate at 30°C for 60 minutes.

-

Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the EGFR kinase activity.

4.1.2. Cell-Based Assays

Cell proliferation assays were used to assess the effect of this compound on the growth of various NSCLC cell lines, including those with different EGFR mutations.

Experimental Protocol: MTT Cell Proliferation Assay (Representative)

-

Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, HCC827) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%.

In Vivo Studies

4.2.1. Xenograft Models

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models using human NSCLC cell lines.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | Cell Line | Key EGFR Mutation | Treatment and Dosage | Tumor Growth Inhibition (%) | Comparator |

|---|---|---|---|---|---|

| Erlotinib-Resistant | NCI-H1975 | L858R/T790M | This compound (same dose as afatinib) | Similar or better than afatinib | Afatinib |

| Human Lung Adenocarcinoma | HCC827 | Exon 19 Deletion | This compound (0.2 mg/kg) | 99.6 | Erlotinib (12.5 mg/kg) - 73.1% |

Unpublished preclinical data[2]

Experimental Protocol: NSCLC Xenograft Model (Representative)

-

Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., NCI-H1975 or HCC827) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a specified volume (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the specified doses and schedule. The control group receives a vehicle.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker studies).

-

Data Analysis: Calculate the percentage of tumor growth inhibition compared to the control group.

Clinical Development

This compound has been evaluated in clinical trials as a first-line treatment for patients with advanced EGFR-mutant NSCLC.

Phase Ib/II Study

A Phase Ib/II open-label, single-arm, multi-center study investigated the efficacy and safety of this compound in 106 patients with EGFR-mutant stage IIIB-IV NSCLC.[5] Patients received either 60 mg or 80 mg of this compound daily.[5]

Table 3: Efficacy Results from the Phase Ib/II Study of this compound

| Endpoint | Overall Cohort (n=106) |

|---|---|

| Objective Response Rate (ORR) | 84.9% |

| Disease Control Rate (DCR) | 97.2% |

| Median Progression-Free Survival (PFS) | 15.4 months |

| Median Overall Survival (OS) | 31.6 months |

Data from Wang P, et al. Signal Transduct Target Ther. 2021.[5]

The study also showed that this compound was effective in patients with brain metastases, with an ORR of 87.1% in this subgroup.[2] The most common adverse events were skin and gastrointestinal toxicities, which were generally manageable.[5] The predominant mechanism of acquired resistance to this compound was the EGFR T790M mutation.[5]

Phase III Study

A Phase III study compared the efficacy of this compound (60 mg daily) with gefitinib (250 mg daily) as a first-line treatment for patients with EGFR-mutant (exon 19 deletion or L858R) NSCLC.[6]

Table 4: Efficacy Results from the Phase III Study of this compound vs. Gefitinib

| Endpoint | This compound (n=223) | Gefitinib (n=113) | Hazard Ratio (HR) | p-value |

|---|---|---|---|---|

| Median PFS | 13.73 months | 9.66 months | 0.68 | 0.0024 |

Data from Lu, S, et al. J Clin Oncol. 2022.[6]

This compound demonstrated a statistically significant improvement in progression-free survival compared to gefitinib.[6] The safety profile of this compound was favorable, with a low rate of dose reduction and treatment discontinuation.[6]

Conclusion

This compound is a potent, second-generation, irreversible pan-EGFR TKI that has demonstrated significant anti-tumor activity in preclinical models and promising efficacy and a manageable safety profile in clinical trials for the first-line treatment of EGFR-mutant NSCLC. Its ability to overcome resistance to first-generation TKIs and its efficacy in patients with brain metastases highlight its potential as a valuable therapeutic option in this patient population. Ongoing research will further define its role in the evolving landscape of targeted therapies for lung cancer.

References

- 1. mifanertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

Methodological & Application

Application Notes and Protocols for Afatinib (Mefatinib-related) in In Vivo Xenograft Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afatinib (B358), and the closely related novel agent Mefatinib, are potent, second-generation, irreversible tyrosine kinase inhibitors (TKIs) that target the ErbB family of receptors.[1][2][3][4] These inhibitors are designed to block signaling from the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and ErbB4, thereby inhibiting downstream pathways crucial for tumor cell proliferation and survival.[1][5][6] Afatinib has demonstrated significant antitumor activity in preclinical xenograft models of various cancers, particularly non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2][4][7][8] These application notes provide detailed protocols and summarized data for the use of Afatinib in in vivo xenograft mouse models, which can serve as a valuable resource for designing and executing preclinical efficacy studies. This compound is a novel EGFR-TKI with a similar mechanism of action, and preclinical data in xenograft models have also shown its strong inhibitory activity.[4]

Mechanism of Action

Afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of their tyrosine kinase activity.[1][6] This action prevents the autophosphorylation and transphosphorylation of these receptors, which in turn blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[9][10] This sustained inhibition of ErbB signaling results in cell cycle arrest and apoptosis of tumor cells.[11][12]

Signaling Pathway Diagram

Caption: Afatinib signaling pathway inhibition.

Quantitative Data Summary

The following tables summarize the dosages, efficacy, and toxicity of Afatinib observed in various xenograft mouse models.

Table 1: Afatinib Dosage and Administration in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |

| NSCLC | H2170 (HER2-amplified) | Nude Mice | 20 | Oral Gavage | 6 days/week | [11][12] |

| NSCLC | H1781 (HER2-mutant) | Nude Mice | 20 | Oral Gavage | 6 days/week | [11][12] |

| NSCLC | H358 | Nude Mice | Not Specified | Not Specified | Not Specified | [13] |

| NSCLC (Brain Metastases) | PC-9 | Nude Mice | 15 and 30 | Oral Gavage | Daily for 14 days | [14][15] |

| Oral Cancer | HSC-3 | Athymic Nude Mice | 25 and 50 | Oral Gavage | 5 times/week for 21 days | [16] |

| NSCLC | RPC-9 | Nude Mice | 10 | Oral Gavage | 5 times/week | [17] |

| NSCLC | PC-9-GR | Athymic Nude Mice | Not Specified | Not Specified | Not Specified | [18] |

| Glioblastoma | BT67, BT73, BT147 | SCID Mice | 15 | Oral Gavage | 3-5 times/week | [19] |

| NSCLC | HCC827 | Nude Mice | 10, 40, 60, 100 | Oral Gavage | Incremental Doses | [20] |

| Pancreatic Cancer | BxPC-3 | Nude Mice | 15 | Oral Gavage | Daily | [21] |

| Breast Cancer | MDA-MB-453 | Nude Mice | Not Specified | Not Specified | Not Specified |

Table 2: Efficacy of Afatinib in Xenograft Models (Tumor Growth Inhibition)

| Cancer Type | Cell Line | Dosage (mg/kg) | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| NSCLC | H2170 | 20 | Significant tumor growth inhibition (P < 0.0001) | [11][12] |

| NSCLC | H1781 | 20 | Significant tumor growth inhibition (P < 0.0001) | [11][12] |

| NSCLC | H358 | Not Specified | ~80% inhibition compared to control | [13] |

| NSCLC (Brain Metastases) | PC-9 | 15 | 90.2% TGI on day 14 | [15] |

| NSCLC (Brain Metastases) | PC-9 | 30 | 105% TGI on day 14 | [15] |

| Oral Cancer | HSC-3 | 50 | Significant reduction in tumor volume from day 14 | [16] |

| Pancreatic Cancer | BxPC-3 | 15 | 89% TGI at the end of the experiment (day 24) | [21] |

| NSCLC | A431 | 20 | Reduced total tumor volumes |

Table 3: Toxicity Profile of Afatinib in Mice

| Mouse Strain | Dosage (mg/kg) | Observation | Reference |

| Athymic Nude Mice | 50 | No significant changes in body, liver, or kidney weight | [16] |

| Transgenic Mice (EGFR exon 19 deletion) | 5 | No significant difference in body weight compared to vehicle | [17] |

| Nude Mice | Not Specified | No apparent differences in body weight or toxicity were found | [13] |

Experimental Protocols

Protocol 1: General In Vivo Xenograft Efficacy Study

1. Cell Culture and Animal Models:

- Culture the selected human cancer cell line (e.g., H2170, PC-9, HSC-3) under standard conditions.

- Acquire immunocompromised mice (e.g., athymic nude mice, SCID mice), typically 4-6 weeks old. Allow them to acclimatize for at least one week before the experiment.

2. Tumor Cell Implantation:

- Harvest cancer cells during their exponential growth phase.

- Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

- Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

- Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

- Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Afatinib Formulation and Administration:

- Prepare Afatinib in a vehicle solution, such as 1% (v/v) methylcellulose/Tween-80 in deionized water.[14]

- Administer Afatinib or vehicle control to the mice via oral gavage at the desired dose and schedule (refer to Table 1).

5. Efficacy and Toxicity Evaluation:

- Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Immunohistochemistry (IHC) for Biomarker Analysis

1. Tissue Preparation:

- Fix the excised tumors in 10% neutral buffered formalin.

- Embed the fixed tissues in paraffin (B1166041) and section them into 4-5 µm slices.

2. Staining Procedure:

- Deparaffinize and rehydrate the tissue sections.

- Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) and heat.

- Block endogenous peroxidase activity with 3% hydrogen peroxide.

- Block non-specific binding with a blocking serum.

- Incubate the sections with primary antibodies against target proteins (e.g., p-EGFR, Ki67, cleaved caspase-3) overnight at 4°C.

- Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

- Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

- Counterstain with hematoxylin.

3. Imaging and Analysis:

- Dehydrate, clear, and mount the slides.

- Capture images using a light microscope.